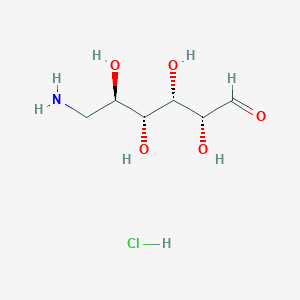
2,5-Anhydro-D-mannitol
Overview
Description
2,5-Anhydro-D-mannitol is an antimetabolic fructose analogue . It increases food intake in rats at doses of 50-800 mg/kg by inhibiting gluconeogenesis and glycogenolysis in the liver . It is phosphorylated in the liver, which decreases available ATP and signals eating behavior in rats through a vagal nerve mechanism .
Synthesis Analysis
The synthesis of 2,5-Anhydro-D-mannitol has been discussed in several papers . For instance, one paper discusses the synthesis of poly-O-sulfated glycosides of 2,5-Anhydro-D-mannitol .Molecular Structure Analysis
The molecular structure of 2,5-Anhydro-D-mannitol can be analyzed using high-performance anion exchange chromatography hyphenated quadrupole time of flight mass spectrometry . More details can be found on ChemSpider .Chemical Reactions Analysis
2,5-Anhydro-D-mannitol is a glucose analogue that is metabolized by the body to produce energy . It inhibits the proliferation of HL-60 cells in vitro, and also inhibits glucose uptake and utilization in liver cells .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Anhydro-D-mannitol include a melting point of 101-103 °C (lit.), a storage temperature of 2-8°C, and a molecular weight of 164.16 . More details can be found in a paper discussing the physico-chemical characterization of anhydrous D-mannitol .Scientific Research Applications
Anti-Aging and Geroprotection
2,5-AM has been identified as a novel anti-aging compound. It has shown potential in extending cellular longevity, which is crucial for delaying aging processes and preventing age-related diseases. The compound was discovered through high-throughput screening methods that measure the chronological lifespan of yeast, a model system for human post-mitotic cellular aging .
Metabolic Research
In metabolic studies, 2,5-AM acts as a metabolic inhibitor. It induces feeding behavior in rats by lowering hepatic energy status. This effect is due to its ability to inhibit gluconeogenesis and glycogenolysis in the liver, leading to a decrease in available ATP and triggering eating behavior through a vagal nerve mechanism .
Cellular Energy Modulation
2,5-AM has been used to study its effects on liver cell membrane potential. It depletes liver cells of ATP, which is essential for various cellular functions. By altering the liver cell membrane potential, researchers can gain insights into the mechanisms of energy control within cells .
High-Throughput Screening for Drug Discovery
The compound’s utility in high-throughput screening methods is significant for drug discovery, especially in identifying new agents that can extend the lifespan of human cells. This application is vital for gerontology research aiming to close the gap between lifespan and healthspan .
Food Intake Regulation
Research indicates that 2,5-AM can regulate food intake by acting as an antimetabolic fructose analogue. It increases food intake in rats at specific doses by affecting liver functions related to energy production and signaling .
Study of Hepatic Energy Status
Previous studies have utilized 2,5-AM to induce feeding behavior in rats by influencing the hepatic energy status. The combined treatment with other agents like methyl palmoxirate synergistically increases food intake, providing a model for studying the control of energy intake .
Mechanism of Action
Target of Action
The primary target of 2,5-Anhydro-D-mannitol (2,5-AM) is the liver . It specifically acts on liver cells, affecting their ATP levels and carbohydrate metabolism .
Mode of Action
2,5-AM interacts with its targets by inhibiting gluconeogenesis and glycogenolysis in the liver . This decrease in ATP signals eating behavior in rats through a vagal nerve mechanism .
Biochemical Pathways
2,5-AM affects the carbohydrate metabolism pathway. It inhibits gluconeogenesis and glycogenolysis, two key processes in carbohydrate metabolism . The phosphorylated metabolites of 2,5-AM have effects on enzymes of carbohydrate metabolism .
Pharmacokinetics
It is known that 2,5-am is phosphorylated in the liver , which suggests that it is metabolized in the body
Result of Action
The action of 2,5-AM results in decreased ATP levels in liver cells . This decrease in ATP levels leads to the inhibition of gluconeogenesis and glycogenolysis . In rats, this action of 2,5-AM has been shown to increase food intake .
Action Environment
The action of 2,5-AM can be influenced by the diet of the organism. For instance, the effects of 2,5-AM occur in rats fed a high-carbohydrate/low-fat diet, but they are prevented or attenuated when the animals eat a high-fat/low-carbohydrate diet .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHWWJLLPNDHGL-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Anhydro-D-mannitol | |
CAS RN |
41107-82-8 | |
| Record name | 2,5-Anhydro-D-mannitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41107-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Anhydromannitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041107828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-anhydro-D-mannitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-ANHYDRO-D-MANNITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5DLZ1WC4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
- A: Yes, 2,5-AM and its derivatives can bind to the fructose transporter GLUT5 [, ]. The presence of a hydrogen bond donor at the C-3 position of 2,5-AM derivatives is crucial for this interaction []. Modifications at this position can even alter its binding preference to other GLUTs like GLUT1 [].
A: 2,5-Anhydro-D-mannitol (2,5-AM) is primarily phosphorylated in the liver [, ]. This phosphorylation traps phosphate and leads to a decrease in hepatic ATP, inorganic phosphate, and phosphate diesters []. Consequently, 2,5-AM inhibits hepatic gluconeogenesis and glycogenolysis [, , , ], mimicking a fasting-like metabolic state [].
- A: Yes, 1H NMR and 13C NMR spectroscopic data has been used to characterize 2,5-AM and its derivatives [, , , , , , ]. For example, 1H NMR analysis was crucial in determining the conformational equilibria of α-L-iduronate residues in disaccharides derived from heparin where 2,5-AM was a component [].
- A: In rats fed a high-fat/low-carbohydrate diet, the metabolic and behavioral effects of 2,5-AM are attenuated compared to those fed a low-fat/high-carbohydrate diet [, ]. This suggests that dietary fat content can influence the efficacy of 2,5-AM in altering hepatic energy status and stimulating food intake.
- A: Phosphorylated 2,5-AM (AM-1,6-diphosphate) inhibits gluconeogenic enzymes, while 2,5-AM itself does not []. This suggests that phosphorylation is crucial for the inhibitory effect of 2,5-AM on gluconeogenesis.
A: Introducing a hydrogen bond acceptor at the C-3 position of 2,5-AM derivatives switches its binding preference from GLUT5 to GLUT1 []. This highlights the importance of the C-3 position in determining GLUT selectivity. Additionally, adding bulky groups like allylamine to replace the 1-OH group of 2,5-AM is tolerated by GLUT5, with further affinity enhancement observed upon introducing a di-nitrophenyl-substituted secondary amine group [].
- A: Rats initiate eating sooner and consume more food when 2,5-AM is infused directly into the hepatic portal vein compared to jugular vein infusion []. This further supports the liver as the primary site of action for 2,5-AM in eliciting feeding behavior.
A: Following administration, 2,5-AM is rapidly phosphorylated in the liver []. While significant radioactivity was found in the liver of rats intubated with 2,5-[14C]AM, no significant radioactivity was detected in the brain []. This suggests that 2,5-AM does not readily cross the blood-brain barrier.
- A: A study explored the potential of 1-[18F]fluoro-1-deoxy-2,5-anhydro-D-mannitol (18F-FDAM) as a PET radiotracer for breast cancer imaging []. While preliminary results showed slightly higher uptake in breast tumor compared to normal breast tissue, further development is needed.
A: 2,5-AM completely reverses hyperglycemia in genetically diabetic (db/db) mice, which exhibit hyperinsulinemia and enhanced hepatic gluconeogenic enzyme activities []. In contrast, 2,5-AM only partially reverses hyperglycemia in streptozotocin (STZ)-induced diabetic mice with depressed blood insulin levels []. This difference suggests that the hypoglycemic effect of 2,5-AM might be partly mediated by insulin-dependent phosphorylation.
A: In rats, 2,5-AM administration before exercise amplifies the decrease in plasma glucose and insulin levels while causing a larger increase in glucagon, glucagon/insulin molar ratio, and β-hydroxybutyrate concentrations compared to resting values []. This suggests that exercise can exacerbate the metabolic and hormonal effects of 2,5-AM.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)



![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)



